N-[3-(tert-butylcarbamoyl)phenyl]thiophene-2-carboxamide
Description
N-[3-(tert-butylcarbamoyl)phenyl]thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a phenyl ring substituted with a tert-butylcarbamoyl group at the meta position.
Properties
CAS No. |
5771-67-5 |
|---|---|
Molecular Formula |
C16H18N2O2S |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
N-[3-(tert-butylcarbamoyl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H18N2O2S/c1-16(2,3)18-14(19)11-6-4-7-12(10-11)17-15(20)13-8-5-9-21-13/h4-10H,1-3H3,(H,17,20)(H,18,19) |
InChI Key |
SDFUQJBJIUAMFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(tert-butylcarbamoyl)phenyl]thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Introduction of the Phenyl Group: The phenyl group can be introduced through electrophilic aromatic substitution reactions, where a suitable phenyl precursor reacts with the thiophene ring.
Addition of the tert-Butylcarbamoyl Group: The tert-butylcarbamoyl group is typically introduced through a reaction with tert-butyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(tert-butylcarbamoyl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the thiophene and phenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene and phenyl derivatives.
Scientific Research Applications
N-[3-(tert-butylcarbamoyl)phenyl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of anti-inflammatory, antimicrobial, and anticancer drugs.
Material Science: It is used in the synthesis of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: The compound is investigated for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-[3-(tert-butylcarbamoyl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, influencing cellular processes such as signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Thiophene-2-carboxamide derivatives vary widely in substituents on the phenyl ring, which significantly influence yields, melting points, and spectral properties.
Table 1: Substituent Effects on Thiophene-2-carboxamide Derivatives
Key Observations :
- Electron-donating groups (e.g., p-tolyl in T-IV-B) correlate with higher yields (74%) compared to electron-withdrawing groups (e.g., nitro in T-IV-H, 63%) .
- Hydroxyl groups (4b, BT-IV-H) introduce hydrogen bonding, increasing melting points (210–212°C) .
- Chlorine substituents (54) reduce yields (34%) but enhance structural rigidity, as seen in higher melting points (169–171°C) .
Ring System Modifications
Replacing the thiophene ring with benzo[b]thiophene or cyclopenta[b]thiophene alters electronic properties and bioactivity.
Table 2: Ring System Comparisons
Key Observations :
Table 3: Bioactivity of Selected Analogs
Biological Activity
N-[3-(tert-butylcarbamoyl)phenyl]thiophene-2-carboxamide is a synthetic compound belonging to the class of thiophene derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in cancer therapy, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a carboxamide group and a tert-butylcarbamoyl moiety on the phenyl ring. This structural configuration enhances its solubility and stability, making it a candidate for various biological applications.
Research indicates that this compound may exert its biological effects primarily through:
- Microtubule Disruption : Similar to established anticancer agents like Combretastatin A-4, this compound binds to tubulin, disrupting microtubule dynamics. This interaction leads to cell cycle arrest and apoptosis in cancer cells.
- Targeting Specific Proteins : The compound interacts with proteins involved in cell division and proliferation, potentially inhibiting their activity and leading to significant biological effects .
Anticancer Properties
This compound has shown promising activity against various cancer cell lines. Notably, studies have demonstrated:
- Cell Proliferation Inhibition : The compound inhibits the growth of Hep3B liver cancer cells with an IC50 value indicating effective cytotoxicity .
- Induction of Apoptosis : It promotes apoptosis in cancer cells, contributing to its potential as a therapeutic agent against malignancies .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-[2-(tert-butylcarbamoyl)phenyl]thiophene-2-carboxamide | Similar thiophene core; different substitution pattern | Exhibits distinct biological activity profiles |
| N-(tert-butylcarbamothioyl)thiophene-2-carboxamide | Different substituents on the thiophene ring | Potentially different reactivity and biological activity |
| N-[4-(tert-butylcarbamoyl)phenyl]thiophene-2-carboxamide | Substituted at para position instead of meta | Variations in binding affinities and biological effects |
Case Studies and Research Findings
- Cell Line Studies : In vitro studies have shown that this compound effectively induces apoptosis in Hep3B cells. This was evidenced by significant changes in cell morphology and viability assays indicating cell death at concentrations as low as 10 µM .
- Mechanistic Insights : Molecular docking studies reveal that the compound binds within the colchicine-binding site of tubulin, suggesting a mechanism similar to that of known microtubule-targeting agents. This binding is crucial for its anticancer activity .
- Toxicity Profile : Initial toxicity assessments indicate that the compound exhibits favorable profiles at therapeutic concentrations, maintaining high cell viability in non-cancerous cell lines up to 32 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
